Pyr-41, chemically known as 4[4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester, is a small molecule inhibitor that selectively targets the ubiquitin-activating enzyme (E1, also known as UBA1) [, , , , , ]. It functions as an irreversible and cell-permeable inhibitor []. The ubiquitin-proteasome system (UPS) plays a crucial role in regulating various cellular processes, including protein degradation, cell signaling, and development []. By inhibiting E1, Pyr-41 effectively blocks the initial step of ubiquitination, thereby disrupting the entire UPS pathway.
Pyr-41 is sourced from various chemical suppliers, including Tocris Bioscience and Calbiochem. Its CAS number is 418805-02-4, and it is categorized under ubiquitin-activating enzyme inhibitors. This classification highlights its role in interfering with the ubiquitin-proteasome system, which is crucial for regulating protein turnover and maintaining cellular homeostasis.
The synthesis of Pyr-41 involves several steps that typically include the formation of the pyrazolidinone structure followed by functionalization to yield the final compound. The general synthetic route can be outlined as follows:
The synthesis parameters, such as temperature, reaction time, and solvent choice, are critical for optimizing yield and purity. For instance, reactions may be carried out under reflux conditions to ensure complete conversion.
Pyr-41 has a molecular formula of C₁₇H₁₃N₃O₇ and a molecular weight of 371.3 g/mol. The structure features:
The compound's three-dimensional conformation can be analyzed using computational methods such as molecular docking simulations to predict its interaction with target proteins.
Pyr-41 primarily inhibits the activity of ubiquitin-activating enzyme E1, leading to:
In vitro studies demonstrate that Pyr-41 effectively reduces levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in response to lipopolysaccharide stimulation in macrophage cell lines.
The mechanism of action for Pyr-41 involves its irreversible binding to the ubiquitin-activating enzyme E1, leading to:
Studies indicate that treatment with Pyr-41 can significantly reduce inflammation markers in animal models, demonstrating its potential therapeutic effects in sepsis and other inflammatory conditions.
Pyr-41 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulation strategies for potential therapeutic applications.
Pyr-41 has diverse applications in scientific research:
Given its unique mechanism of action and promising preclinical results, further exploration into clinical applications could position Pyr-41 as a valuable therapeutic agent in treating diseases characterized by dysregulated protein turnover and inflammation.
The ubiquitin-proteasome system (UPS) is the primary machinery for controlled protein degradation in eukaryotic cells, regulating essential processes like cell cycle progression, inflammation, and stress responses. This system relies on a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating). E1 initiates ubiquitination by activating ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond essential for downstream conjugation [1] [9]. Dysregulation of UPS components—particularly overactivation of E1 enzymes—is implicated in pathologies including cancer (e.g., uncontrolled oncoprotein stability) and sepsis (e.g., hyperinflammation via NF-κB signaling) [2] [8]. Consequently, targeted inhibition of E1 has emerged as a strategy to modulate aberrant proteostasis and signaling.
PYR-41 (4-[4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester) was identified in 2007 as the first cell-permeable, irreversible inhibitor of ubiquitin-activating enzyme E1 [4]. Key milestones in its development include:
Table 1: Biochemical Properties of PYR-41
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₃N₃O₇ |
Molecular Weight | 371.30 g/mol |
IC₅₀ (E1 Inhibition) | < 10 μM |
Solubility | ≥ 46 mg/mL in DMSO |
Key Cellular Effects | p53 stabilization, SUMO accumulation |
PYR-41’s blockade of E1 has profound effects on proteostasis networks and signaling pathways, validated across disease models:
Suppression of Inflammatory Cascades
In sepsis, PYR-41 (5 mg/kg IV) inhibits IκBα ubiquitination and degradation, preventing nuclear translocation of NF-κB. This reduces cytokine storms:
Table 2: Anti-Inflammatory Effects of PYR-41 in Sepsis Models
Parameter | Change vs. Control | Biological Impact |
---|---|---|
Serum TNF-α/IL-6 | ↓ >60% | Reduced systemic inflammation |
Lung MPO Activity | ↓ 50% | Decreased neutrophil infiltration |
Caspase-3 Cleavage | ↓ 70% | Suppressed apoptosis in lung tissue |
10-Day Survival | ↑ 41% (42% → 83%) | Enhanced survival outcome |
Modulation of Oncogenic Pathways
Therapeutic Implications Beyond Proteasomal Blockade
Unlike proteasome inhibitors (e.g., bortezomib), which globally disrupt protein degradation, PYR-41 offers upstream precision:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7